molecular formula C15H15ClN2O2 B1385009 N-(3-Amino-4-chlorophenyl)-3-ethoxybenzamide CAS No. 1020055-82-6

N-(3-Amino-4-chlorophenyl)-3-ethoxybenzamide

Cat. No. B1385009
CAS RN: 1020055-82-6
M. Wt: 290.74 g/mol
InChI Key: OGZZERCAQUTUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-4-chlorophenyl)-3-ethoxybenzamide, also known as ACEA-1021, is an aminophenyl-containing compound that has been studied for its potential applications in scientific research and lab experiments. ACEA-1021 has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Binding Profile and Selectivity

The derivatives of N-(3-Amino-4-chlorophenyl)-3-ethoxybenzamide have been studied for their binding profile and selectivity towards various receptors. A structure-affinity relationship study indicated that modifications in the compound's structure can significantly affect its affinity towards dopamine D(4) receptors. The study highlighted that specific structural modifications led to a decrease in dopamine D(4) receptor affinity, and all prepared semirigid analogues displayed D(4) receptor affinity values in the range of their opened counterparts (Perrone et al., 2000).

Antiproliferative Activity

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide has shown marked inhibition against the proliferation of various cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer cells, displaying promising anticancer activity. The compound's crystal structure was determined, and its binding energies and molecular electrostatic potential were investigated, demonstrating its potential as an anticancer agent (Huang et al., 2020).

Physicochemical Properties

The molar refractivity and polarizability of a compound similar to N-(3-Amino-4-chlorophenyl)-3-ethoxybenzamide were studied, focusing on its antiemetic and parasympathomimetic activity. The study provided insights into the compound's density, refractive index, molar refractivity, and polarizability, indicating its physicochemical properties and potential pharmacological applications (Sawale et al., 2016).

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-3-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-2-20-12-5-3-4-10(8-12)15(19)18-11-6-7-13(16)14(17)9-11/h3-9H,2,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZZERCAQUTUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-3-ethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.